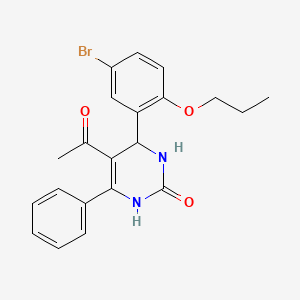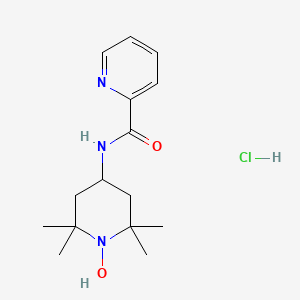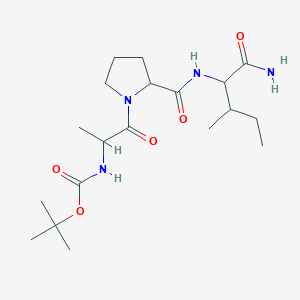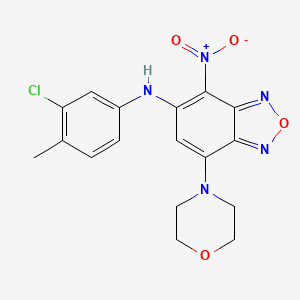![molecular formula C19H16ClNO5 B4055574 methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4055574.png)
methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Descripción general
Descripción
Methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a useful research compound. Its molecular formula is C19H16ClNO5 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0717003 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate and its derivatives are subjects of extensive research due to their chemical reactivity and potential applications. For instance, the compound has been involved in reactions with carboxylic acid hydrazides to yield 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones, highlighting its versatility in organic synthesis and potential in creating bioactive molecules (Koz’minykh, Goncharov, & Koz’minykh, 2007). The structural specificities of the products from these reactions provide insights into the reactivity patterns of such compounds, offering pathways for the synthesis of novel pharmaceuticals.
Molecular Interactions and Structural Analysis
The investigation into the molecular and crystal structure of this compound derivatives facilitates the understanding of their potential applications. For example, the study on the crystal and molecular structure of related compounds provides essential data on the conformation, bonding, and interactions that can influence their reactivity and stability. The analysis of crystal structures can reveal how such compounds might interact in biological systems or contribute to the development of materials with specific properties (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).
Synthesis of Anticancer Derivatives
The modification of the core structure of this compound has led to the synthesis of compounds with expected anticancer activity. This process involves the transformation of the model ester into derivatives through reactions such as saponification, hydrazinolysis, and reactions with trichloroacetonitrile or acetic anhydride. The creation of these derivatives underscores the compound's utility as a precursor in developing potent histone deacetylase inhibitors, a class of compounds with significant therapeutic potential in cancer treatment (Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019).
Propiedades
IUPAC Name |
methyl 2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-26-17(23)11-21-15-5-3-2-4-14(15)19(25,18(21)24)10-16(22)12-6-8-13(20)9-7-12/h2-9,25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYJARCIIGQKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4055494.png)

![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4055501.png)
![5-(5-bromo-2-methoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4055520.png)
![1-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4055526.png)


![2-iodo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4055538.png)
![N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4055546.png)

![methyl 4-[3-(4-benzyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4055562.png)

![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutanoyl]pyrrolidine](/img/structure/B4055584.png)

